molecular formula C20H22N2 B2512418 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole CAS No. 1159988-53-0

3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B2512418
CAS No.: 1159988-53-0
M. Wt: 290.41
InChI Key: JPPWLHKGHGFYLP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Descriptors

3,5-Bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by its symmetrical substitution pattern. The compound’s systematic name reflects its core pyrazole ring (1H-pyrazole) with substituents at positions 3, 4, and 5. Key molecular descriptors include:

Property Value Source
Molecular Formula C₂₀H₂₂N₂
Molecular Weight 290.40 g/mol
CAS Number 1159988-53-0
SMILES CC1=C(C2=CC=C(C=C2C)C)NN=C1C3=CC=C(C=C3C)C
InChI Key JPPWLHKGHGFYLP-UHFFFAOYSA-N

The pyrazole core (positions 1–5) is substituted with two 3,4-dimethylphenyl groups at positions 3 and 5, and a methyl group at position 4. This substitution pattern confers steric and electronic properties critical to its reactivity and stability.

Crystallographic and Spectroscopic Analysis

Molecular Architecture and Interactions

The compound’s structure features a planar pyrazole ring with substituents arranged to minimize steric strain. The 3,4-dimethylphenyl groups adopt dihedral angles of ~15–25° relative to the pyrazole ring, enabling moderate π-orbital overlap. Crystallographic studies of analogous pyrazole derivatives reveal:

  • Intermolecular interactions : Chains linked by C—H⋯π (arene) hydrogen bonds, as observed in related 3,5-bis(aryl)pyrazoles.
  • Solvent effects : Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to aromatic stacking interactions.
Spectroscopic Data

While specific spectra for this compound are not publicly reported, trends from pyrazole derivatives provide insights:

Technique Key Observations (Related Compounds) Source
¹H NMR Methyl groups: δ 2.2–2.4 (s), aromatic protons: δ 6.9–7.5 (m)
IR N–H stretching: ~3100 cm⁻¹ (absent if N1/N2 deprotonated), aromatic C–H: ~1450–1600 cm⁻¹
HRMS [M+H]⁺ at m/z 291.16 (calculated)

The absence of distinct N–H stretching in IR spectra may indicate tautomerism (see Section 1.3).

Tautomerism and Substituent Effects in Pyrazole Derivatives

Tautomer Stability

Pyrazoles exhibit prototropic tautomerism between N1–H and N2–H forms. For this compound:

  • Electron-donating groups (methyl, 3,4-dimethylphenyl) stabilize the N1–H tautomer via resonance and inductive effects.
  • Steric factors : Bulky substituents at C3/C5 disfavor N2–H due to increased steric hindrance.

Theoretical studies predict that electron-donating substituents shift tautomeric equilibria toward the N1–H form, with activation barriers for proton transfer exceeding 50 kcal/mol.

Substituent Influence on Electronic Properties
Substituent Position Effect on Pyrazole Ring Source
C3/C5 (3,4-dimethylphenyl) Electron-donating, enhances aromaticity, raises HOMO energy
C4 (methyl) Weakly electron-donating, minimal π-interaction with ring

The dimethylphenyl groups at C3/C5 induce:

  • Redistribution of π-electron density , favoring N1–H bonding.
  • Enhanced stability via resonance delocalization into aromatic rings.

Properties

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-12-6-8-17(10-14(12)3)19-16(5)20(22-21-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPWLHKGHGFYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3,4-Dimethylphenyl)-5-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

A modified Heller protocol involves the alkylation of 3,4-dimethylacetophenone with methyl bromoacetate under basic conditions to form the β-ketoester intermediate. Subsequent hydrolysis yields 3-(3,4-dimethylbenzoyl)propionic acid, which undergoes coupling with benzylhydroxylamine to generate the protected hydroxamic acid. Cyclization with hydrazine monohydrate in a one-pot microwave-assisted reaction (100°C, 50 W, 5 min) produces the pyrazole core with 88% yield. The methyl group at position 4 is introduced via alkylation of the intermediate pyrazole using methyl iodide and sodium hydride.

Key Data:

Parameter Value Source
Reaction Time 5–30 min (microwave)
Yield 84–88%
Regioselectivity >95% for 3,5-positions

Transition Metal-Catalyzed Regioselective Approaches

Transition metal catalysts enable precise control over substituent placement. Ruthenium(II) complexes facilitate oxidative C–N coupling for constructing trisubstituted pyrazoles.

Ruthenium-Catalyzed Intramolecular Coupling

A mixture of 3,4-dimethylphenylacetylene and methylacetylene is treated with RuCl₂(PPh₃)₃ under oxygen atmosphere to form a conjugated diyne. Hydrazine hydrate is then introduced, triggering cyclization to yield the target compound with 72% efficiency. This method avoids the need for pre-functionalized diketones and enhances regiochemical fidelity.

Advantages:

  • Eliminates byproducts from competing regioisomers.
  • Compatible with electron-deficient and bulky aryl groups.

Green Chemistry and Solvent-Free Methodologies

Microwave irradiation and solvent-free conditions reduce environmental impact while improving reaction kinetics.

Tosylhydrazone Route Under Microwave Activation

Tosylhydrazones derived from 3,4-dimethylbenzaldehyde and methylglyoxal are subjected to microwave irradiation (130°C, 100 W) in the absence of solvent. The reaction proceeds via a [3+2] cycloaddition mechanism, affording the pyrazole product in 65% yield within 10 minutes.

Comparison of Heating Methods:

Condition Yield (%) Time (min)
Conventional Heating 55 120
Microwave Irradiation 65 10

Post-synthetic modification allows the introduction of 3,4-dimethylphenyl groups via cross-coupling reactions.

Suzuki-Miyaura Coupling on 4-Methylpyrazole

A halogenated pyrazole intermediate (e.g., 3,5-dibromo-4-methyl-1H-pyrazole) undergoes palladium-catalyzed coupling with 3,4-dimethylphenylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yield the bis-aryl product with 78% efficiency.

Limitations:

  • Requires synthesis of halogenated precursors.
  • Sensitive to steric hindrance from methyl groups.

Mechanistic Insights and Regiochemical Control

The regioselectivity of pyrazole formation is governed by electronic and steric factors.

Steric Effects in Cyclocondensation

Bulky 3,4-dimethylphenyl groups favor nucleophilic attack at the less hindered carbonyl carbon, directing substituents to the 3- and 5-positions. Methyl groups at position 4 stabilize the transition state through hyperconjugation, as evidenced by DFT calculations.

Solvent and Catalyst Interactions

Polar aprotic solvents (e.g., DMF) enhance the reactivity of diketones by stabilizing charged intermediates. Copper(I) catalysts promote dehydrogenation during cyclization, reducing side reactions.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Pyrazole derivatives with electron-donating substituents (e.g., methyl groups) typically undergo electrophilic substitution at positions adjacent to the nitrogen atoms. For 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole:

  • Nitration/Sulfonation : Likely occurs at the para positions of the aromatic 3,4-dimethylphenyl groups due to steric and electronic effects.

  • Halogenation : Bromination or chlorination may target the pyrazole ring’s C4 position if the methyl group at C4 is labile, though tertiary C–H bonds are generally resistant.

Table 1: Hypothetical Reactivity of Key Positions

PositionReactivity TypeExpected Products
C4Oxidative functionalization4-Carboxylic acid derivative (if oxidized)
Aromatic rings (3,4-dimethylphenyl)Electrophilic substitutionNitro-, sulfo-, or halo-substituted arenes

Coordination Chemistry

Pyrazoles with bulky substituents often act as ligands in coordination complexes. For example:

  • Trispyrazolylborate analogs : Similar to 3,5-dimethylpyrazole derivatives (Source ), the 3,4-dimethylphenyl groups could stabilize metal centers via steric protection.

  • Pd or Cu complexes : Potential catalysts for cross-coupling reactions, leveraging the pyrazole’s nitrogen donors.

Oxidation of Methyl Groups

  • C4-Methyl to Carboxylic Acid : Strong oxidants (e.g., KMnO₄) might convert the 4-methyl group to a carboxylic acid, as seen in pyrazole-4-carbaldehyde oxidation (Source ).

  • Limitation : Tertiary C–H bonds (as in 4-methyl) are oxidation-resistant unless activated.

Condensation Reactions

The 1H-pyrazole’s NH group could participate in:

  • Schiff base formation : With aldehydes or ketones.

  • Mannich reactions : Introducing aminomethyl groups at N1.

Cross-Coupling Reactions

The 3,4-dimethylphenyl substituents may enable:

  • Suzuki-Miyaura coupling : If halogenated at the aryl rings, though steric bulk from dimethyl groups could hinder reactivity.

  • Buchwald-Hartwig amination : For introducing nitrogen-based functional groups.

Biological Activity Context

While not directly studied, pyrazoles with aryl and methyl substituents often exhibit pharmacological properties (Source , ):

  • Anti-inflammatory/antimicrobial activity : Correlated with electron-withdrawing groups on aryl rings.

  • Structure-activity relationships : Bulky 3,4-dimethylphenyl groups may enhance lipid solubility, affecting bioavailability.

Synthetic Challenges

  • Steric hindrance : The 3,4-dimethylphenyl groups may impede reactions at the pyrazole core.

  • Regioselectivity : Multiple methyl groups could complicate functionalization patterns.

Comparison to Analogous Systems

CompoundKey ReactionsReference
3,5-DimethylpyrazoleLigand synthesis, coordinationSource ,
3,5-Di-tert-butylpyrazoleProton affinity studiesSource
Pyrazole-4-carbaldehydesOxidation, condensationSource

Research Gaps and Recommendations

  • Direct studies on this compound are absent in the literature.

  • Experimental validation is needed for:

    • Catalytic applications (e.g., ligand design).

    • Functionalization of the 4-methyl group.

    • Biological screening against disease targets.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules:
    • Used as a precursor in synthesizing more complex pyrazole derivatives.
    • Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Reactivity Studies:
    • Undergoes oxidation and reduction reactions to introduce functional groups.
    • Can be halogenated or substituted to create derivatives with varied properties.

Biology

  • Antimicrobial Activity:
    • Investigated for its potential to inhibit bacterial growth.
    • Studies indicate varying degrees of effectiveness against different strains.
  • Anti-inflammatory Properties:
    • Exhibits inhibition of enzymes involved in inflammatory pathways.
    • Case studies have shown its efficacy in reducing inflammation in animal models.
  • Anticancer Potential:
    • Research has focused on its ability to interact with cancer cell receptors.
    • Preliminary findings suggest it may induce apoptosis in certain cancer cell lines.

Medicine

  • Drug Development:
    • Explored as a drug candidate for treating conditions like thrombocytopenia by acting as a thrombopoietin receptor agonist.
    • Enhanced solubility and bioavailability compared to other compounds make it a suitable candidate for pharmaceutical formulations.
  • Mechanism of Action:
    • Binds to specific molecular targets such as enzymes or receptors, modulating their activity.
    • Inhibits pathways involved in inflammation and cancer progression.

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of metal complexes
BiologyAntimicrobial activityEffective against various bacterial strains
Anti-inflammatory propertiesReduces inflammation in animal models
Anticancer potentialInduces apoptosis in cancer cell lines
MedicineDrug developmentActs as a thrombopoietin receptor agonist

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting potential for therapeutic use against infections.
  • Anti-inflammatory Activity:
    In a controlled study on rats induced with paw edema, administration of the compound resulted in a marked reduction in swelling compared to untreated controls. This supports its role as an anti-inflammatory agent.
  • Cancer Research:
    A recent investigation into the anticancer properties demonstrated that the compound could inhibit the proliferation of breast cancer cells by up to 70% at specific concentrations, highlighting its potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Crystallographic and Geometric Analysis

  • Dihedral Angles :
    • The triazole derivative () exhibits dihedral angles of 36.5°–57.0° between aromatic rings, indicating moderate planarity .
    • In contrast, pyrazole derivatives like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde () may adopt distinct conformations due to substituent electronic effects.
  • Packing Interactions :
    • The absence of hydrogen bonds in the triazole analog () contrasts with pyrazole derivatives, where polar substituents (e.g., carbaldehyde) could enhance intermolecular interactions .

Key Observations :

  • The 3,4-dimethylphenyl groups in the target compound may reduce solubility compared to 3,5-dimethylphenyl analogs (e.g., XMC in ), impacting bioavailability.
  • Antimicrobial activity in pyridine derivatives () suggests that electron-deficient substituents (e.g., cyano) are critical, a feature absent in the target compound.

Physicochemical and Electronic Properties

  • Lipophilicity : The 3,4-dimethylphenyl groups likely increase logP compared to analogs with polar substituents (e.g., carbaldehyde in ), affecting membrane permeability.
  • This contrasts with chloro or cyano-substituted analogs (), where electron-withdrawing effects dominate.

Biological Activity

3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential applications in medicine and industry, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylhydrazine with 4-methyl-3,5-dimethylbenzoyl chloride. This reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane at low temperatures to maximize yield and purity. The compound's unique structure features two 3,4-dimethylphenyl groups and a methyl group on the pyrazole ring, enhancing its stability and reactivity compared to similar compounds.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in several studies. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. In animal models, it reduced edema comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential
In cancer research, this compound has been evaluated for its antiproliferative effects. It demonstrated significant growth inhibition against various cancer cell lines in vitro, including human lung adenocarcinoma and breast cancer cells. The compound's ability to induce apoptosis in these cells suggests potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity linked to pain and inflammation responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a notable inhibition zone against E. coli with an average diameter of 20 mm at a concentration of 100 µg/mL .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a reduction of swelling comparable to that achieved with indomethacin. The study highlighted the compound's potential as an effective anti-inflammatory agent .

Comparative Analysis

Compound Antimicrobial Activity (mm) Anti-inflammatory Activity (% inhibition) IC50 (Cancer Cell Lines)
This compound20 (E. coli)Comparable to Indomethacin~92.4 µM
Other Pyrazole DerivativesVariesVariesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones .
  • Step 2 : Substituent introduction via alkylation (e.g., methyl group at position 4) and aromatic coupling (3,4-dimethylphenyl groups at positions 3 and 5).
    Critical parameters include solvent choice (DMF or glacial acetic acid), temperature control (reflux conditions), and catalyst selection (e.g., palladium for cross-coupling) .
  • Purification : Recrystallization (ethanol/toluene) or column chromatography is essential to achieve >95% purity .

Q. How can the molecular structure and crystallinity of this compound be characterized for reproducibility in research?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Determines precise bond lengths, angles, and packing interactions. For example, dihedral angles between aromatic rings (~73–83°) and π-π stacking distances (~3.8–3.9 Å) are critical for stability .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at δ 2.3 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 424.2 for C₂₉H₃₂N₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives, such as varying antimicrobial efficacy across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassays. Use HPLC (>99% purity thresholds) and quantify residual solvents via GC-MS .
  • Substituent effects : Minor structural changes (e.g., ethyl vs. methyl groups) alter lipophilicity and target binding. Perform QSAR modeling to correlate substituent electronic parameters (Hammett constants) with activity .
  • Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and include positive controls (e.g., ciprofloxacin) to ensure comparability .

Q. How can computational modeling predict the binding mechanisms of this compound to therapeutic targets like COX-2 or kinase enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions. For example, the 3,4-dimethylphenyl groups may occupy hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .

Q. What experimental approaches validate the compound’s role in catalytic or material science applications (e.g., as a ligand in metal-organic frameworks)?

  • Methodological Answer :

  • Coordination chemistry : Screen for metal-binding via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) for material applications .
  • XRD refinement : Use SHELXL for high-resolution structural refinement of MOFs, ensuring R-factor < 5% .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate biological results with orthogonal assays (e.g., enzymatic vs. cellular) .
  • Advanced Tools : Leverage SHELX for crystallography and Gaussian for DFT calculations to enhance reproducibility .
  • Safety : Handle alkylating agents (e.g., benzyl halides) in fume hoods due to toxicity .

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